Tetrahydroharman

Description

Historical Context and Early Research of Tetrahydroharman (B600387)

The history of this compound is intertwined with the broader study of β-carboline alkaloids. These compounds have been a subject of interest for over a century due to their presence in nature and their wide range of pharmacological activities. rsc.org Early research focused on the isolation and characterization of these alkaloids from various plant sources. For instance, this compound has been isolated from plants such as Petalostyles labicheoides. wikipedia.org

A pivotal method in the synthesis of this compound and other β-carbolines is the Pictet-Spengler reaction, a well-established chemical reaction that condenses a β-arylethylamine with an aldehyde or ketone. smolecule.combenchchem.com This reaction has been fundamental to the laboratory synthesis of this compound, often using tryptamine (B22526) and acetaldehyde (B116499) as starting materials. smolecule.combenchchem.com Early investigations also noted the endogenous formation of this compound in the human body, particularly in connection with alcohol consumption, where acetaldehyde, a metabolite of ethanol (B145695), reacts with tryptamine. benchchem.comnih.gov

Significance of this compound in Contemporary Chemical Biology and Neuroscience

In recent years, this compound has garnered significant attention in the fields of chemical biology and neuroscience due to its diverse biological activities. smolecule.comijrrjournal.com Its structural similarity to other known psychoactive substances and its interaction with various neurotransmitter systems make it a valuable tool for neuroscientific research. benchchem.comchemimpex.com

Key areas of its significance include:

Neurotransmitter System Modulation: Research indicates that this compound can influence serotonergic and dopaminergic pathways. smolecule.combenchchem.com It acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506). benchchem.com This inhibitory action leads to increased levels of these neurotransmitters in the brain.

Antioxidant Properties: Studies have demonstrated that this compound possesses antioxidant capabilities, with the ability to scavenge free radicals. smolecule.combenchchem.com This property is of interest for its potential in mitigating oxidative stress-related cellular damage. benchchem.com

Scaffold for Drug Discovery: The tetrahydro-β-carboline core structure of this compound serves as a valuable scaffold for the synthesis of new bioactive molecules. researchgate.netijrrjournal.comchemimpex.com Medicinal chemists utilize this framework to design and develop novel compounds with potential therapeutic applications for a range of conditions, including neurological disorders. chemimpex.com

The following table summarizes some of the key biological activities of this compound that are a focus of current research:

| Biological Activity | Area of Research | Key Findings |

| MAO-A Inhibition | Neuroscience | Reversibly inhibits the enzyme, increasing neurotransmitter levels. benchchem.com |

| Antioxidant Effects | Chemical Biology | Scavenges free radicals, suggesting a role in reducing oxidative stress. smolecule.combenchchem.com |

| Neurotransmitter Modulation | Neuroscience | Influences serotonin and dopamine (B1211576) pathways. smolecule.combenchchem.com |

| Antimalarial Activity | Pharmacology | Shows activity against Plasmodium falciparum. rsc.org |

Scope and Objectives of this compound Research

The scope of research on this compound is broad, spanning organic synthesis, analytical chemistry, pharmacology, and neuroscience. chemimpex.comillinois.edu Current and future research objectives are focused on several key areas:

Elucidation of Mechanisms of Action: A primary objective is to gain a more detailed understanding of the molecular mechanisms through which this compound exerts its biological effects. smolecule.com This includes identifying its specific binding sites on receptors and enzymes.

Synthesis of Novel Derivatives: Researchers are actively engaged in synthesizing new derivatives of this compound to explore how structural modifications affect its biological activity. researchgate.netsmolecule.com This is crucial for developing compounds with enhanced potency and selectivity for specific targets.

Investigation of Therapeutic Potential: A significant goal is to investigate the potential therapeutic applications of this compound and its analogs for various disorders. This includes neurological and psychiatric conditions, as well as infectious diseases like malaria. rsc.orgchemimpex.com

Analytical Method Development: The development of sensitive and specific analytical methods is essential for accurately detecting and quantifying this compound in biological samples and food products. ijrrjournal.comchemimpex.com This supports both endogenous formation studies and quality control of products containing this compound.

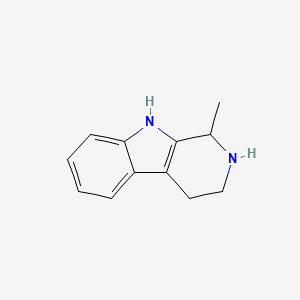

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIJOZBIVDCQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027440 | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2506-10-7, 525-40-6 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2506-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calligonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharmane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002506107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroharman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydroharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROHARMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CLK26X7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Tetrahydroharman

Endogenous Formation of Tetrahydroharman (B600387) in Biological Systems

This compound can be synthesized endogenously in biological systems, primarily through a well-established chemical reaction involving precursors derived from amino acid metabolism and cellular processes.

Tryptamine (B22526) and Acetaldehyde (B116499) Condensation Pathways

The primary pathway for the endogenous formation of this compound involves the Pictet-Spengler reaction, a cyclization reaction between an indolealkylamine and an aldehyde or ketone researchgate.netsmolecule.comresearchgate.netrsc.org. Specifically, this compound is formed through the condensation of tryptamine with acetaldehyde researchgate.netsmolecule.comrsc.orgnih.govbiorxiv.orgsamorini.itsamorini.it. Tryptamine is a biogenic amine derived from the amino acid tryptophan researchgate.netnih.govwikipedia.org. Acetaldehyde, a reactive aldehyde, is commonly produced endogenously as a metabolic byproduct of ethanol (B145695) oxidation smolecule.comnih.govsamorini.itcore.ac.ukresearchgate.net. This condensation reaction can occur under various physiological conditions, including specific pH ranges, with studies indicating efficient conversion at pH 6.0 and 7.4 smolecule.comnih.gov. While acetaldehyde is the primary carbonyl compound involved in this compound formation, other aldehydes like formaldehyde, and α-keto acids such as pyruvate (B1213749), can react with tryptamine and related indolealkylamines to form different tetrahydro-β-carboline derivatives researchgate.netresearchgate.netsamorini.it. The formation of this compound from tryptamine and acetaldehyde is particularly noted to increase following alcohol consumption smolecule.comsamorini.itcore.ac.uk.

Enzymatic Biotransformations

While the Pictet-Spengler reaction can occur spontaneously, enzymatic processes can also contribute to or be involved in the metabolic fate of this compound. For instance, Helicobacter pylori, a bacterium found in the human stomach, possesses alcohol dehydrogenase, which oxidizes ethanol to acetaldehyde, thereby facilitating this compound production in its cellular environment when incubated with tryptamine nih.govresearchgate.net. In mammals, the metabolism of this compound, particularly 1,2,3,4-tetrahydroharman (THH), involves cytochrome P450 enzymes, such as CYP2D6 and CYP2E1, which catalyze its hydroxylation into 6-hydroxy-1,2,3,4-tetrahydroharman (6-OH-THH) and 7-hydroxy-1,2,3,4-tetrahydroharman (7-OH-THH) core.ac.uk. These hydroxylated metabolites are generally less active due to increased hydrophilicity core.ac.uk.

Association with Alcohol Metabolism and Dysphoric Effects

The endogenous production of this compound is closely linked to alcohol metabolism smolecule.comsamorini.itcore.ac.uk. Following alcohol intake, the concentration of tetrahydroharmans can significantly increase in body fluids and tissues, attributed to both increased exogenous supply from beverages and enhanced endogenous synthesis core.ac.uk. These biogenic alkaloids, formed in vivo, have been hypothesized to contribute to the dysphoric effects associated with alcohol consumption nih.govresearchgate.net. Dysphoria refers to a state of unease or dissatisfaction. Research suggests that tetrahydroharmans may interact with cellular membranes, potentially influencing the efficacy of membrane-acting drugs core.ac.uk. Furthermore, related β-carboline alkaloids, such as harmala alkaloids, have been associated with cognitive dysphoria psychonautwiki.org. Elevated plasma levels of β-carbolines, including this compound, have been observed in individuals with alcohol dependence researchgate.net.

Natural Distribution of this compound

This compound is found in a variety of natural sources, spanning both plant and marine kingdoms.

Presence in Flora

This compound has been identified as a constituent in several plant species. It is notably present in:

Elaeagnus angustifolia (Russian olive): this compound is a major alkaloid found in the bark of this plant medkoo.comimsc.res.in.

Croton heliotropiifolius : This plant species has been reported to contain this compound nih.govchemicalbook.inresearchgate.netmdpi.com.

Ignatia Amara (St. Ignatius Bean): this compound is listed among the chemical constituents of this plant, noted for its potential psychoactive effects ijpsjournal.comamazonaws.com.

Feretia apodanthera : This plant species has also been documented to contain this compound nih.govchemicalbook.in.

Table 1: Natural Occurrence of this compound in Flora

| Plant Species | Part Utilized | Reported Presence | References |

| Elaeagnus angustifolia | Bark, Aerial Part | Confirmed | medkoo.comimsc.res.innih.govchemicalbook.in |

| Croton heliotropiifolius | Roots, Stem Bark | Confirmed | nih.govchemicalbook.inresearchgate.netmdpi.com |

| Ignatia Amara | Seeds, Bark | Confirmed | ijpsjournal.comamazonaws.com |

| Feretia apodanthera | - | Confirmed | nih.govchemicalbook.in |

Occurrence in Marine Organisms

This compound and its related β-carboline structures have also been identified in marine organisms. Research on the marine tunicate Cnemidocarpa stolonifera has led to the discovery and synthesis of β-carboline alkaloids, including this compound derivatives nih.govmdpi.comresearchgate.net. Stolonine C, a β-carboline alkaloid, was isolated from Cnemidocarpa stolonifera nih.govmdpi.com. Other marine natural products research also points to the presence of β-carboline alkaloids in various marine sources researchgate.net.

Table 2: Natural Occurrence of this compound and Related Alkaloids in Marine Organisms

| Organism | Type of Organism | Reported Presence of β-Carbolines | References |

| Cnemidocarpa stolonifera | Marine Tunicate | Confirmed (derivatives, related) | nih.govmdpi.comresearchgate.net |

| Cnemidocarpa irene | Solitary Ascidian | Presence of Normelinonine F | researchgate.net |

Compound List:

Acetaldehyde

β-carboline

6-methoxy-tetrahydroharman

6-OH-THH (6-hydroxy-1,2,3,4-tetrahydroharman)

7-OH-THH (7-hydroxy-1,2,3,4-tetrahydroharman)

Harman

Harmine

Harmol

Ignatine

MTCA (1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid)

Norharman

Pinoline

Pyruvate

Stolonine C

Tetrahydroharmaline

Tetrahydroharmol

this compound (also known as Tetrahydroharmane, Calligonine, Eleagnine, Methtryptoline, THH)

Tetrahydronorharman (THNH)

Tryptamine

Tryptophan

Formation in Fermented Food Products (e.g., Vinegar)

This compound (THH) and its derivatives are heterocyclic amines that can be found in various fermented food products, with vinegar being a notable example smolecule.com. The formation of these compounds within fermented matrices is intrinsically linked to the metabolic processes of microorganisms involved in fermentation, particularly the availability of precursor molecules such as tryptamine and acetaldehyde smolecule.comrsc.org.

Vinegar production involves a two-stage fermentation process. Initially, yeasts convert sugars into ethanol. Subsequently, acetic acid bacteria oxidize ethanol to acetic acid, a process that requires oxygen americanscientist.org. During these fermentation stages, especially where ethanol is present, acetaldehyde can be generated as a metabolic intermediate smolecule.com. Acetaldehyde, in the presence of tryptamine (which can be derived from the amino acid tryptophan), can undergo a chemical or enzymatic condensation reaction, commonly known as the Pictet-Spengler reaction. This reaction is a primary pathway for the formation of tetrahydro-β-carboline structures, including this compound smolecule.comrsc.orgresearchgate.net.

Research analyzing the complex metabolome of various vinegars has identified related β-carboline compounds. Studies have reported the presence of this compound-3-carboxylic acid and harmalan (B1223116) in different types of cereal vinegars, including Sichuan bran vinegar, Shanxi aged vinegar, Zhenjiang aromatic vinegar, Fujian Monascus vinegar, and Japanese black vinegar researchgate.netmdpi.comnih.govcolab.wsresearchgate.net. The identification of these derivatives suggests that the biochemical pathways leading to this compound are active during the fermentation and aging processes of vinegar researchgate.netmdpi.comnih.govcolab.ws.

Synthetic Methodologies for Tetrahydroharman and Its Derivatives

Classical Total Synthesis Approaches

Classical methods for constructing the tetrahydro-β-carboline (THβC) core primarily involve cyclization reactions that form the characteristic tricyclic ring system. These approaches often lead to racemic mixtures or require subsequent chiral resolution if enantiopure products are desired.

Pictet-Spengler Reaction and its Variations

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines researchgate.netmdpi.com. This reaction involves the acid-catalyzed condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution (cyclization) researchgate.netmdpi.comrsc.org. For the synthesis of tetrahydroharman (B600387) itself, tryptamine is typically reacted with acetaldehyde (B116499) or its equivalent.

The mechanism begins with the formation of an imine (Schiff base) intermediate between the amine and the carbonyl compound. Under acidic conditions, this imine is protonated, increasing the electrophilicity of the iminium ion, which then undergoes cyclization onto the electron-rich indole (B1671886) ring researchgate.netrsc.org. Various Brønsted and Lewis acids, including trifluoroacetic acid (TFA), hydrochloric acid (HCl), and Lewis acids like Yb(OTf)₃, have been employed as catalysts rsc.org. More recently, gold(I) catalysts have also been utilized, enabling Pictet-Spengler reactions under milder conditions and even facilitating cascade reactions acs.org. The reaction can also be performed in aqueous media, offering a greener synthetic route rsc.org.

Table 1: Pictet-Spengler Reaction Examples for Tetrahydro-β-carboline Synthesis

| Tryptamine Derivative | Carbonyl Component | Catalyst/Conditions | Product Type (Yield) | Reference |

| Tryptamine | Acetaldehyde | Acid catalysis (e.g., TFA) | This compound (THβC) | rsc.orgontosight.ai |

| Tryptamine | Benzaldehyde | HFIP, reflux | 1-Phenyl-THβC (95%) | rsc.org |

| Tryptamine | Trifluoroacetophenone | HFIP, reflux (24 h) | 1-(Trifluoromethylphenyl)-THβC (76%) | rsc.org |

| Tryptamine | Ethyl pyruvate (B1213749) | HFIP, reflux (36 h) | 1-Carbethoxy-THβC (84%) | rsc.org |

| 5-hydroxy-L-tryptophan | Phenylglyoxal | Pictet-Spengler condensation | 1-Phenyl-β-carboline derivatives (moderate yields) | utm.my |

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is another classical method for synthesizing nitrogen-containing heterocycles, including dihydro-β-carbolines, which can then be reduced to tetrahydro-β-carbolines sci-hub.sethieme-connect.comias.ac.inorganic-chemistry.org. This reaction involves the cyclodehydration of N-acyltryptamines using dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) sci-hub.seorganic-chemistry.org. The initial product is a 3,4-dihydro-β-carboline, which is subsequently reduced, typically using sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield the tetrahydro-β-carboline skeleton sci-hub.sersc.orgresearchgate.netsci-hub.se. This method has been adapted for one-pot syntheses, combining amide formation and cyclization ias.ac.inresearchgate.net.

Table 2: Bischler-Napieralski Reaction and Subsequent Reduction for Tetrahydro-β-carboline Synthesis

| Starting Material | Reagents/Conditions | Intermediate / Product (Yield) | Reference |

| N-acyltryptamine | POCl₃, followed by NaBH₄ reduction | 3,4-Dihydro-β-carboline → Tetrahydro-β-carboline | rsc.orgresearchgate.net |

| Tryptamine + Acetic Anhydride | P₂O₅ or POCl₃, followed by Asymmetric Transfer Hydrogenation (ATH) with chiral catalysts | Dihydro-β-carboline derivatives (84a-f) → Tetrahydro-β-carboline derivatives (e.g., (1S,2S)-82 and (1R,2R)-82) | researchgate.net |

| Tryptamine + Ketene S,S-acetals | InCl₃ and TFA (one-pot cyclocondensation) | 1-Substituted Tetrahydro-β-carbolines (5a-i) | ias.ac.in |

| N-acyl-tryptamine | PPh₃ in CCl₄ (Bischler-Napieralski-type cyclocondensation) | 1-Substituted-3,4-dihydro-β-carbolines → Tetrahydro-β-carbolines | researchgate.net |

Reduction of β-Carboline Derivatives (e.g., Catalytic Hydrogenation)

The reduction of pre-formed β-carboline or dihydro-β-carboline systems is a crucial step in accessing tetrahydro-β-carbolines. Catalytic hydrogenation is a common method, employing catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure beilstein-journals.org. For instance, the over-reduction of certain β-carboline precursors using PtO₂.H₂O catalyst under mild conditions yielded the tetrahydro derivative of brevicolline (B1239659) beilstein-journals.org. Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used reducing agents for imine moieties in dihydro-β-carbolines sci-hub.sersc.org.

Asymmetric and Enantioselective Synthesis of this compound

The development of methods for the enantioselective synthesis of 1-substituted tetrahydro-β-carbolines is of paramount importance, as many natural THBCs are chiral and exhibit stereospecific biological activities.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the chiral center is established, the auxiliary is cleaved and ideally recovered york.ac.uk. For the synthesis of chiral tetrahydro-β-carbolines, several chiral auxiliaries have been successfully employed.

Ellman's tert-butanesulfinamide has emerged as a highly effective chiral auxiliary for the asymmetric synthesis of tetrahydro-β-carboline alkaloids thieme-connect.comresearchgate.netmdpi.com. This approach typically involves the formation of a chiral sulfinamide intermediate, followed by nucleophilic addition (e.g., Grignard reagents) and subsequent cyclization and auxiliary removal. For example, the use of (R)-tert-butanesulfinamide enabled the stereoselective synthesis of this compound and related compounds with good yields and high enantiomeric excess researchgate.netmdpi.com. Other chiral auxiliaries, such as chiral acetylenic sulfoxides and pyroglutamic acid derivatives, have also been utilized to synthesize enantiomerically enriched tetrahydro-β-carbolines rsc.orgnih.gov.

Table 3: Chiral Auxiliary Approaches for Enantioselective Tetrahydro-β-carboline Synthesis

| Chiral Auxiliary | Tryptamine Derivative / Substrate | Reaction Type | Product (Example) | Yield / ee (%) | Reference |

| (R)-tert-butanesulfinamide | Tryptamine | Michael addition, cyclization, desulfurization | (R)-Tetrahydroharman | ~80% yield, 100% ee | rsc.orgnih.gov |

| (R)-tert-butanesulfinamide | Tryptamine | Sulfinamide formation, Grignard addition, cyclization | This compound (R1, R3 = H, R2 = Me) | 70% | thieme-connect.com |

| (R)-tert-butanesulfinamide | Tryptamine | Sulfinamide formation, Grignard addition, cyclization | (–)-Komaroidine (R1, R3 = H, R2 = Pr) | 68% | thieme-connect.com |

| (2R)-2-amino-2-phenylethanol | Tryptamine | Iminium salt formation, cyclization | (1S)-1-methyl-THβC, (1S)-1-phenyl-THβC | Not specified | rsc.org |

| Chiral acetylenic sulfoxides | Tryptamine | Michael addition, cyclization, desulfurization | (R)-Tetrahydroharman | 80% yield, 100% ee | rsc.orgnih.gov |

Asymmetric Transfer Hydrogenation (ATH) with Chiral Catalysts

Asymmetric Transfer Hydrogenation (ATH) is a powerful and versatile method for the enantioselective reduction of prochiral imines and ketones, offering an alternative to high-pressure hydrogenation researchgate.netnih.govuw.edu.plmdpi.comliv.ac.uk. This technique utilizes a hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol) in the presence of a chiral metal catalyst. Chiral ruthenium complexes, particularly Noyori-type catalysts, are highly effective for the ATH of dihydro-β-carboline derivatives to produce enantiomerically enriched tetrahydro-β-carbolines researchgate.netuw.edu.plmdpi.com.

The ATH approach typically involves the preparation of a 3,4-dihydro-β-carboline intermediate, often via Bischler-Napieralski cyclization, followed by its enantioselective reduction. This method allows for the synthesis of both enantiomers of THBCs by selecting the appropriate chiral catalyst researchgate.netcapes.gov.br. High enantioselectivities (ee) and good yields have been reported, often exceeding 98% ee rsc.orgresearchgate.netuw.edu.pl. The use of readily available chiral ligands derived from natural products, such as monoterpenes, has also been explored to create cost-effective chiral catalysts for ATH uw.edu.pl.

Table 4: Asymmetric Transfer Hydrogenation (ATH) Examples for Tetrahydro-β-carboline Synthesis

| Dihydro-β-carboline Substrate | Chiral Catalyst System | Hydrogen Donor / Conditions | Product (Example) | ee (%) | Reference |

| 1-alkyl-3,4-dihydropyrido[3,4-b]indole | (1S,2S)- or (1R,2R)-82 (chiral catalysts) | Not specified | 1-Alkyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | >98% | rsc.org |

| Dihydro-β-carboline derivatives | Chiral ruthenium complexes (e.g., Noyori-type catalysts) | Formic acid/triethylamine (F–T), isopropanol | 1,2,3,4-Tetrahydro-β-carbolines | Up to 98% | researchgate.netmdpi.comcapes.gov.br |

| 3,4-dihydro-β-carboline derivatives | Chiral Ru(II) complexes with chiral ligands (e.g., derived from diamines) | Formic acid/triethylamine mixture | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | High | uw.edu.pl |

| 3,4-dihydro-β-carboline derivatives | Chiral Ru(II) complexes with chiral ligands (e.g., derived from diamines) | Formic acid/triethylamine mixture | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | High | uw.edu.pl |

| Prochiral imines | Chiral bifunctional transition metal-based catalysts (e.g., Ir complexes) | Hydrogen donor (e.g., IPA, F-T) | Chiral alcohols (analogous to THBC precursors) | Up to 98% | rsc.orgnih.gov |

| 3,4-dihydro-β-carboline | Chiral Ru(II) catalysts with (1S,2S)-Ts-DPEN or (1R,2R)-Ts-DPEN | Formic acid/triethylamine (F–T) | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | >98% | researchgate.net |

| 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Chiral Ru(II) catalysts with (1S,2S)-Ts-DPEN or (1R,2R)-Ts-DPEN | Formic acid/triethylamine (F–T) | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | >98% | researchgate.net |

Compound List:

this compound

β-Carboline

1-Substituted Tetrahydro-β-carboline

3,4-Dihydro-β-carboline

Tryptamine

Acetaldehyde

Benzaldehyde

Trifluoroacetophenone

Ethyl pyruvate

5-Hydroxy-L-tryptophan

Phenylglyoxal

N-Acyltryptamine

3,4-Dihydropyrido[3,4-b]indole

1-Alkyl-3,4-dihydropyrido[3,4-b]indole

(1S,2S)-82

(1R,2R)-82

(R)-Tetrahydroharman

(1S)-1-methyl-THβC

(1S)-1-phenyl-THβC

(–)-Komaroidine

Brevicarine

Brevicolline

(±)-1 (racemic brevicolline)

Harmala

Harmine

Norharman

Stolonine C

Eudistomin U

Canthine

Ageliferin

Ajmalicine

Catharanthine

Quinine

Strychnine

Tylophorine

Vindoline

Pharmacological and Neurobiological Research of Tetrahydroharman

Modulation of Neurotransmitter Systems

Tetrahydroharman's pharmacological profile is characterized by its broad-spectrum activity on several key neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) pathways. It also exhibits significant interactions with monoamine oxidase and specific binding sites within the brain.

Serotonin Receptor Modulation and Reuptake Inhibition

This compound (B600387) has demonstrated the ability to modulate the serotonergic system through multiple mechanisms. benchchem.comsmolecule.com It interacts with serotonin receptors, although the specifics of these interactions are still under investigation. nih.gov Some research suggests that the behavioral effects of tetrahydro-β-carboline (THBC) may be mediated through 5-HT1B receptors. nih.gov In studies with rats trained to discriminate THBC, the 5-HT1B receptor agonists TFMPP and m-CPP were found to substitute for THBC in a dose-dependent manner, while 5-HT1A agonists did not produce the same effect. nih.gov This suggests a specific role for the 5-HT1B receptor in the discriminative stimulus properties of THBC. nih.gov

Dopamine Pathway Influence

Research indicates that this compound can influence dopamine pathways, which may have implications for both mood disorders and neurodegenerative diseases. benchchem.comsmolecule.com Studies have shown that certain β-carbolines can lead to the release of striatal dopamine. wikipedia.org Specifically, some tetrahydro-β-carbolines have been found to cause a significant reduction in dopaminergic activity in the striatum of rats. researchgate.net In silico studies have also explored the potential of alkaloids from Peganum harmala, including this compound, as dopamine receptor antagonists. biointerfaceresearch.comresearchgate.net These studies suggest that these compounds could be developed for therapies targeting various neurological diseases. biointerfaceresearch.com

Monoamine Oxidase (MAO) Inhibition, particularly MAO-A

A significant aspect of this compound's neuropharmacology is its activity as a monoamine oxidase (MAO) inhibitor, with a particular selectivity for the MAO-A isoenzyme. benchchem.compsychonautwiki.org It is classified as a reversible inhibitor of monoamine oxidase-A (RIMA). psychonautwiki.org This inhibition prevents the breakdown of monoamine neurotransmitters like serotonin, leading to increased levels in the brain. benchchem.com The IC50 value for tetrahydro-β-carboline's inhibition of human MAO-A has been reported as 5 x 10⁻⁶ M. researchgate.net This inhibitory action is a key mechanism behind its potential antidepressant-like effects. researchgate.net

| Compound | MAO Inhibition | Selectivity | Reference |

| This compound | Reversible Inhibitor | MAO-A | benchchem.compsychonautwiki.org |

| Harmaline (B1672942) | Reversible Inhibitor | MAO-A | researchgate.net |

| Harmane | Reversible Inhibitor | MAO-A | researchgate.net |

Interaction with Tryptamine (B22526) Binding Sites

Studies have shown that harmalan (B1223116), a structurally related β-carboline, exhibits significant interaction with tryptamine binding sites. benchchem.com This interaction is thought to mediate its effects on motor activity and anxiety. benchchem.com Receptor binding experiments suggest that the effects of harmalan are more closely linked to tryptamine binding sites than to benzodiazepine (B76468) or 5-HT2 receptor sites. researchgate.net There is a strong correlation between the potency of harmalan to increase spontaneous motor activity and its affinity for tryptamine binding sites. researchgate.net

Potential Impact on Mood Regulation and Anxiety Disorders

The modulation of serotonin and dopamine systems, coupled with MAO-A inhibition, suggests that this compound may have a potential impact on mood regulation and anxiety disorders. benchchem.comsmolecule.com Research has indicated that its formation in vivo following alcohol consumption might play a role in the dysphoric effects of alcohol. benchchem.com Studies in animal models have shown that administration of THH led to improvements in behaviors associated with anxiety and depression, highlighting its potential anxiolytic properties. smolecule.com The antidepressant-like effects of some β-carbolines have been observed in animal models like the forced swim test. africaresearchconnects.com

Neuroprotective and Neurodegenerative Research Applications

Antioxidant Properties and Scavenging of Free Radicals

This compound (THH) and its derivatives have demonstrated notable antioxidant properties, primarily attributed to their ability to scavenge free radicals. The core structure of tetrahydro-β-carbolines, featuring an indole (B1671886) ring, enables them to trap free radicals effectively, functioning in a manner similar to other indole-based antioxidants. researchgate.net Research has shown that these compounds can directly interact with and neutralize various reactive oxygen species (ROS).

In vitro studies have consistently highlighted the potent hydrogen peroxide (H2O2) scavenging activity of this compound derivatives. benchchem.comnih.gov For instance, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids (MTCC) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid (MTCdiC), identified in aged garlic extract, have shown strong H2O2 scavenging capabilities. nih.gov Notably, the (1S, 3S)-MTCdiC isomer was found to be a more potent scavenger than the well-known antioxidant, ascorbic acid. nih.govnih.gov

The antioxidant capacity of tetrahydro-β-carboline alkaloids has also been confirmed through various standard assays. These compounds exhibit significant radical scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. researchgate.net Furthermore, they have demonstrated scavenging activity against the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and inhibitory effects against hydrogen peroxide radicals. researchgate.net The ability of the β-carboline structure to donate electrons is fundamental to its mechanism of neutralizing free radicals, thereby preventing cellular damage. benchchem.com

Table 1: Antioxidant Activity of this compound and its Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| This compound (THH) | H2O2 Scavenging | High scavenging activity | benchchem.com |

| This compound (THH) | ABTS Assay | Significant radical inhibition | benchchem.com |

| This compound (THH) | FRAP Test | Strong reducing power | benchchem.com |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids (MTCC) | H2O2 Scavenging | Strong scavenging activity | nih.gov |

| 1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid (MTCdiC) | H2O2 Scavenging | Strong scavenging activity | nih.gov |

| (1S, 3S)-MTCdiC | H2O2 Scavenging | More potent than ascorbic acid | nih.govnih.gov |

| Tetrahydro-β-carboline alkaloids | ABTS Assay | Protective action against ABTS•+ | researchgate.net |

| Tetrahydro-β-carboline alkaloids | DPPH Assay | Scavenging activity against •DPPH radical | researchgate.net |

Mitigation of Oxidative Stress in Biological Systems

The free radical scavenging properties of this compound directly contribute to its ability to mitigate oxidative stress in biological systems. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. By neutralizing these reactive species, this compound and its derivatives can help protect cells and tissues from oxidative damage. benchchem.com

Studies have shown that tetrahydro-β-carboline derivatives can inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. nih.gov For example, MTCC and MTCdiC were found to inhibit lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) hydrochloride (AAPH). nih.gov This inhibition of lipid peroxidation helps to maintain the integrity of cellular membranes.

Furthermore, certain tetrahydro-β-carboline derivatives have been observed to modulate inflammatory pathways linked to oxidative stress. Both diastereoisomers of MTCdiC inhibited lipopolysaccharide (LPS)-induced nitrite (B80452) production in murine macrophages. nih.gov This suggests an anti-inflammatory effect, which is often intertwined with the mitigation of oxidative stress. The accumulation of these β-carbolines in human tissues may play a protective role against oxidative stress-related damage. researchgate.net

Implications for Neurodegenerative Diseases (e.g., Parkinson's Disease)

The neuroprotective potential of this compound and other β-carboline alkaloids is an area of active research, with particular relevance to neurodegenerative conditions like Parkinson's disease. benchchem.comvietnamjournal.runih.gov Oxidative stress and mitochondrial dysfunction are recognized as key contributors to the pathogenesis of Parkinson's disease, leading to the degeneration of dopaminergic neurons in the substantia nigra. vietnamjournal.runih.govresearchgate.netmdpi.com

The antioxidant properties of this compound are central to its neuroprotective implications. benchchem.com By scavenging free radicals and reducing oxidative stress, it may help to protect neuronal cells from damage. benchchem.comvietnamjournal.runih.gov The catalytic oxidation of dopamine by monoamine oxidase-B (MAO-B) is a significant source of hydrogen peroxide and subsequent oxidative stress in the brain, contributing to mitochondrial damage. vietnamjournal.runih.gov The ability of this compound to neutralize such reactive oxygen species suggests a potential therapeutic role.

Furthermore, some β-carboline alkaloids have been found to interact with neurotransmitter systems, which could be beneficial in the context of neurodegenerative diseases. benchchem.com The structural similarities between some tetrahydro-β-carbolines and neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces parkinsonism by inhibiting mitochondrial complex I, have prompted investigations into their effects on the dopaminergic system. vietnamjournal.ruresearchgate.netresearchgate.net

Influence on Mitochondrial Respiration and Complex I Inhibition

Research into the effects of tetrahydroisoquinoline and tetrahydro-β-carboline derivatives on mitochondrial function has revealed a significant influence on the electron transport chain, particularly Complex I (NADH-ubiquinone reductase). researchgate.netnih.govnih.gov Inhibition of Complex I is a well-documented factor in the pathophysiology of Parkinson's disease. vietnamjournal.ruresearchgate.netnih.gov

Studies have shown that various tetrahydroisoquinoline derivatives are potent inhibitors of NADH-linked mitochondrial state 3 respiration and Complex I. nih.gov Tryptoline (B14887) (1,2,3,4-tetrahydro-β-carboline) has been shown to reduce the activity of Complex I of the mitochondrial respiratory chain. researchgate.net Similarly, the highly halogenated tetrahydro-β-carboline, 1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline ('TaBro'), demonstrated a pronounced inhibitory effect on mitochondrial respiration. researchgate.net

The inhibition of Complex I by these compounds can lead to impaired energy production and an increase in the generation of reactive oxygen species, which can contribute to cellular damage. vietnamjournal.ruresearchgate.net This dual effect of mitochondrial inhibition and potential for increased oxidative stress highlights the complex role these compounds may play in neuronal health and disease.

Table 2: Influence of Tetrahydro-β-carboline Derivatives on Mitochondrial Respiration

| Compound | Effect | Target | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline derivatives | Potent inhibitors of NADH-linked state 3 respiration | Mitochondrial Respiration | nih.gov |

| Tetrahydroisoquinoline derivatives | Potent inhibitors | Complex I | nih.gov |

| Tryptoline (1,2,3,4-tetrahydro-β-carboline) | Reduces activity | Complex I | researchgate.net |

| 1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline ('TaBro') | Pronounced inhibitory potential (IC50=200μM in rat brain homogenates) | Mitochondrial Respiration | researchgate.net |

Cardiovascular and Other Biological Activities

Antihypertensive Effects and Similarities to Reserpine (B192253)

Certain alkaloids with structural similarities to this compound, such as reserpine, are known for their antihypertensive properties. mnba-journal.comnih.govwikipedia.org Reserpine, an indole alkaloid, exerts its effects by depleting catecholamines from peripheral sympathetic nerve endings, which leads to a decrease in heart rate, cardiac contraction force, and peripheral vascular resistance. mnba-journal.comwikipedia.org This action results in the relaxation of blood vessels and a reduction in blood pressure. mnba-journal.com

While direct and extensive research on the antihypertensive effects of this compound itself is less documented in the provided context, the structural and functional parallels with compounds like reserpine are noteworthy. Reserpine's mechanism of action involves the inhibition of the vesicular monoamine transporter (VMAT), preventing the storage of neurotransmitters like norepinephrine. openaccessjournals.com The potential for tetrahydro-β-carbolines to interact with monoamine systems suggests a plausible, though not fully elucidated, pathway for influencing cardiovascular function.

Antimitotic Activity

This compound derivatives have been investigated for their antimitotic activity, which is the ability to inhibit cell division (mitosis). nih.govresearchgate.netresearchgate.net This property is of interest for its potential applications in cancer research.

Studies have demonstrated that this compound-3-carboxylic acid exhibits antimitotic activity. nih.gov In comparative studies with other β-carboline alkaloids, the antimitotic effects have been quantified. For instance, the inhibitory activity of 1,2,3,4-tetrahydroharman-3-carboxylic acid on the rootlet growth of Lepidium sativum has been measured, providing a quantifiable assessment of its antimitotic potential. researchgate.net While some β-carbolines like harmaline and harmalol (B191368) showed stronger activity in these assays, the findings confirm that the this compound structure contributes to this biological effect. researchgate.netresearchgate.net The mechanism of antimitotic action for some β-carbolines has been linked to their interaction with tubulin, a key protein in the formation of the mitotic spindle. researchgate.net

Table 3: Antimitotic Activity of β-Carboline Alkaloids

| Compound | Assay/Model | Finding | Reference |

|---|---|---|---|

| This compound-3-carboxylic acid | General | Exhibits antimitotic activity | nih.gov |

| 1,2,3,4-tetrahydroharman-3-carboxylic acid (ATHC) | Lepidium sativum rootlet growth inhibition | Demonstrated inhibitory effect | researchgate.net |

| Harmaline | Lepidium sativum rootlet growth inhibition | IC50 of 134.15 μg/mL | researchgate.net |

| Harmalol | Lepidium sativum rootlet growth inhibition | IC50 of 239.43 μg/mL | researchgate.net |

Potential Antimalarial Activity

This compound, a β-carboline alkaloid, has demonstrated notable in vitro antimalarial activity. Research has identified it as one of the active compounds in plants traditionally used in Mali and São Tomé for treating malaria. africaresearchconnects.comnih.gov Studies on the chloroform (B151607) extract of the roots of Guiera senegalensis led to the isolation of this compound, which exhibited potent activity against the malaria parasite, Plasmodium falciparum. africaresearchconnects.comnih.gov

The antimalarial efficacy of this compound has been quantified with a half-maximal inhibitory concentration (IC50) value of less than 4 µg/mL. africaresearchconnects.comnih.govscielo.br Significantly, this potent antimalarial effect is accompanied by low cytotoxicity against human leukemia monocytic (THP-1) cells, with a reported IC50 of 75.0 µM. benchchem.com This suggests a degree of selectivity for the parasite over mammalian cells.

The proposed mechanism for its antimalarial action involves the disruption of cellular processes within the parasite. Research has indicated that treatment with this compound leads to a reduction in the S phase of the cell cycle in THP-1 cells, which is likely attributable to an inhibition of total protein synthesis. africaresearchconnects.comnih.gov

Furthermore, studies have explored the synergistic effects of this compound with other compounds. When used in combination with extracts from other medicinal plants such as Mitragyna inermis and Feretia apodanthera, this compound has been shown to produce a strong and synergistic inhibitory effect on the malaria parasite in vitro. scielo.broup.com This suggests its potential role in combination therapies, which are increasingly important in overcoming drug resistance in malaria. nih.gov

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Line/Organism | Reference |

| Antimalarial Activity (IC50) | < 4 µg/mL | Plasmodium falciparum | nih.gov |

| Cytotoxicity (IC50) | 75.0 µM | THP-1 | benchchem.com |

Interaction with Membrane Fluidity and Physiochemical Properties of Biological Membranes

This compound has been shown to interact with and modify the physicochemical properties of biological membranes, particularly membrane fluidity. core.ac.uk This interaction is complex and appears to be concentration-dependent, exhibiting a biphasic effect. benchchem.comnih.gov

At low nanomolar concentrations (≤1.0 µM), this compound decreases membrane fluidity. benchchem.comthieme-connect.com This membrane-rigidifying effect has been observed in biomimetic membranes composed of phospholipids (B1166683) and cholesterol. core.ac.ukthieme-connect.com Conversely, at higher micromolar concentrations (≥100 µM), this compound has been reported to increase membrane fluidity. benchchem.comnih.gov This biphasic nature suggests that the compound may have different modes of interaction with the lipid bilayer at varying concentrations.

The ability of this compound to alter membrane fluidity has implications for its interaction with other membrane-active compounds. For instance, it has been shown to counteract the membrane-fluidizing effects of the local anesthetic lidocaine. core.ac.ukashdin.com Studies using liposomal membranes demonstrated that this compound, at physiologically relevant nanomolar concentrations, could inhibit the increase in membrane fluidity caused by lidocaine. core.ac.ukthieme-connect.comashdin.com This antagonistic interaction at the membrane level may have clinical implications, potentially reducing the efficacy of local anesthetics in individuals with higher levels of this compound. core.ac.ukashdin.com

The interaction of this compound with biological membranes is a key aspect of its pharmacological profile, influencing not only its own effects but also its potential interactions with other drugs that act on or within the cell membrane. nih.gov The modification of membrane properties such as fluidity can, in turn, affect the function of embedded proteins like ion channels and receptors. core.ac.uk

Table 2: Effect of this compound on Membrane Fluidity

| Concentration Range | Effect on Membrane Fluidity | Reference |

| ≤1.0 µM | Decreases | benchchem.com |

| ≥100 µM | Increases | benchchem.com |

| ~15 nM | Counteracts lidocaine-induced fluidization | thieme-connect.com |

| 10 - 500 nM | Decreases | thieme-connect.com |

Structure Activity Relationship Sar Studies of Tetrahydroharman Derivatives

Elucidation of Key Pharmacophores for Biological Activity

The identification of essential structural features, or pharmacophores, responsible for a compound's biological activity is a cornerstone of drug discovery. For tetrahydroharman (B600387) derivatives, SAR studies have pinpointed several critical elements. In the context of inhibiting monoamine-associated targets like the plasma membrane monoamine transporter (PMAT), pharmacophore modeling has identified the indole (B1671886) N-H group as a crucial hydrogen bond donor. Additionally, the presence of two hydrophobic groups, strategically positioned with a specific distance between them (approximately 5.31–6.04 Å), has been found to be vital for effective binding and inhibition benchchem.com.

Beyond neuropharmacological targets, SAR studies concerning antimalarial activity have indicated that the integrity of the β-carboline moiety, specifically the presence of the N-H group at the 9-position of the indole ring, is essential for antiplasmodial efficacy nih.govresearchgate.net. Modifications or substitutions that disrupt this feature can significantly diminish or abolish the antimalarial effect.

Impact of Substituent Modifications on Neuropharmacological Profiles

Modifications to the this compound scaffold can profoundly alter its neuropharmacological profile. Research into halogenated tetrahydro-β-carbolines has revealed their potent inhibitory effects on mitochondrial complex I, a key component of the respiratory chain. For instance, 1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline ('TaBro', compound 5) demonstrated significant inhibition of mitochondrial respiration with an IC50 of 200 μM, and its dehydrohalogenation product (compound 11) showed an IC50 of 150 μM researchgate.net. In contrast, halogen-free analogues like tryptoline (B14887) (compound 1) and eleagnine (compound 2) exhibited only moderate inhibition, with IC50 values in the millimolar range researchgate.net. The steric bulk of the trihalogenmethyl moiety also influences the conformation of the N-substituent, potentially impacting target interaction researchgate.net.

Furthermore, compounds like pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline) have been investigated for their neurogenic potential. Pinoline has been shown to stimulate early neuronal maturation and neurogenesis in vitro, effects likely mediated through serotonergic and melatonergic pathways researchgate.net. Generally, β-carbolines can exert anxiolytic effects and influence brain serotonin (B10506) levels, underscoring the neuroactive potential of this structural class researchgate.net.

Stereochemical Influences on this compound's Biological Actions

Stereochemistry plays a critical role in the biological activity of many compounds, including this compound derivatives. Studies on tetrahydrolipstatin (THL), a related molecule, demonstrated significant variations in enzyme inhibition based on stereoisomeric configuration. THL itself exhibited potent inhibition of porcine pancreatic lipase (B570770) with an IC50 of 4.0 nM. Its enantiomer was considerably less active (77 nM), while other diastereomers displayed a range of activities from 8.0 nM to 930 nM, highlighting the stereospecific nature of target interaction nih.gov.

Similarly, in the context of antimalarial research, specific stereoisomers of certain β-carboline derivatives have shown enhanced activity. For example, only the (5S, αS) isomers of 3-Br-acivicin derivatives displayed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms might be involved in their enhanced biological effect mdpi.com. The ability to synthesize specific enantiomers, such as (−)-tetrahydroharman and (+)-1-ethyl-9-methyltetrahydro-β-carboline, using chiral auxiliaries is crucial for elucidating these stereochemical SARs nih.govresearchgate.net.

SAR in Antimicrobial and Antimalarial Applications

This compound derivatives have garnered considerable attention for their potent antimalarial and antimicrobial properties.

Antimalarial Activity: Natural products and synthetic analogues featuring β-carboline, dihydro-β-carboline, and tetrahydro-β-carboline frameworks have demonstrated significant antiplasmodial responses against various Plasmodium strains nih.govresearchgate.net. Key structural requirements for antimalarial activity include the presence of the indole N-H group at position 9 nih.govresearchgate.net. Strategies such as dimerization or linking the β-carboline core to other moieties have been employed to enhance antimalarial potency nih.gov. For instance, harmine, a related β-carboline, targets Plasmodium falciparum heat shock protein 90 (Hsp90) with a dissociation constant of 40 µM benchchem.com. Other derivatives like normelinonine F and melinonine F have shown activity against chloroquine- and pyrimethamine-resistant Plasmodium falciparum K1 researchgate.net.

Antimicrobial Activity: Tetrahydro-β-carboline derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects researchgate.netijrrjournal.com. Extracts from Peganum harmala, which contain compounds like harmalan (B1223116), have shown antimicrobial potential. Methanolic extracts demonstrated inhibition against Cronobacter sakazakii with a minimum inhibitory concentration (MIC) of 0.00375 mg/mL, attributed to the induction of reactive oxygen species and disruption of microbial cell integrity benchchem.com. In studies focusing on synthetic analogues, 4-aminoquinoline-hydrazone derivatives, such as compound HD6, have displayed notable antibacterial efficacy against various bacterial strains, with HD6 exhibiting significant activity mdpi.com. The general THβC scaffold is recognized for its antiviral, antileishmanial, and antifungal properties ijrrjournal.com.

Rational Design of Novel this compound-Based Therapeutic Agents

The established SAR of this compound derivatives provides a strong foundation for the rational design of new therapeutic agents. Structure-based drug design (SBDD) and in silico pharmacophore screening approaches have been successfully applied to develop novel compounds. For example, dipeptide-pharmacophores derived from this compound acid were designed as potent inhibitors of β-lactamases, crucial targets in combating antibiotic resistance peptidetherapeutics.org.

The THβC scaffold serves as a valuable starting point for developing agents against various diseases. The rational design of tetrahydroisoquinolineindole hybrids, for instance, has led to the identification of dual PRMT5/EGFR inhibitors with potential anticancer activity researchgate.net. By understanding how specific structural modifications influence biological activity, medicinal chemists can systematically optimize lead compounds to achieve desired therapeutic effects, enhance potency, improve selectivity, and optimize pharmacokinetic properties. This iterative process of design, synthesis, and biological evaluation, guided by SAR, is key to unlocking the full therapeutic potential of this compound-based compounds.

Compound List:

this compound (THβC)

Harmalan

Harmine

Tryptoline

Eleagnine

Pinoline (6-Methoxy-1,2,3,4-tetrahydro-β-carboline)

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)

1-tribromomethyl-1,2,3,4-tetrahydro-β-carboline ('TaBro', compound 5)

(+)-1-ethyl-9-methyltetrahydro-β-carboline (compound 5 from nih.gov)

(−)-tetrahydroharman (compound 2 from nih.gov, researchgate.net)

(−)-komaroidine (compound 3 from nih.gov, researchgate.net)

N-tetrahydroharman (compound 4 from nih.gov, researchgate.net)

(+)-N-acetylkomaroidine (compound 6 from nih.gov, researchgate.net)

Normelinonine F

Melinonine F

4-aminoquinoline-hydrazone HD1

4-aminoquinoline-hydrazone HD4

4-aminoquinoline-hydrazone HD6

4-aminoquinoline-hydrazone HD11

3-Br-acivicin (3-BA)

Tetrahydrolipstatin (THL)

Agomelatine

Analytical Methodologies for Tetrahydroharman Research

Chromatographic Techniques for Isolation and Identification

Chromatography is fundamental to the analysis of tetrahydroharman (B600387), enabling its separation from other structurally similar alkaloids and interfering compounds present in the sample matrix. The choice of technique depends on the sample's complexity, the required sensitivity, and the analytical objective, whether it is for isolation or quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tetrahydro-β-carbolines due to its versatility and high resolving power. Reversed-phase (RP) HPLC is the most common modality used. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. This configuration allows for the effective separation of β-carbolines based on their hydrophobicity.

Fluorescence detection is frequently paired with HPLC for the quantification of this compound and related compounds. These molecules exhibit native fluorescence, which allows for highly sensitive and selective detection in the picomole range. The selection of appropriate excitation and emission wavelengths is critical for maximizing sensitivity and minimizing background interference. For instance, analysis of tetrahydro-β-carboline-3-carboxylic acids has been successfully performed using RP-HPLC with fluorescence detection.

Table 1: Representative HPLC Parameters for Tetrahydro-β-carboline Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (ODS) | |

| Mobile Phase | Isocratic or gradient mixtures of polar solvents like acetonitrile, methanol, and buffered aqueous solutions. | |

| Detection | Fluorometric Detector | |

| Application | Quantitative determination in biological samples like plasma and platelets. |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the determination of this compound. It is especially useful for volatile compounds or those that can be made volatile through a process called derivatization. For neuroactive alkaloids like 1-methyl-1,2,3,4-tetrahydro-β-carboline (MTBC or this compound), a specific and reliable quantitative method involves GC combined with negative-ion chemical ionization mass spectrometry (GC-NICIMS).

A significant challenge in the analysis of this compound is the potential for its artificial formation during sample workup from precursors like tryptamine (B22526). To circumvent this, analytical procedures have been developed where precursor amines are removed at an early stage. This often involves derivatization; for instance, tryptamine can be reacted with fluorescamine, and the resulting derivative is removed via solvent extraction. The target analyte, this compound, is then derivatized, commonly through trifluoroacetylation, to enhance its volatility and chromatographic performance before being analyzed by GC-MS. This approach prevents analytical interference and allows for accurate determination in the picogram to nanogram range.

Table 2: Typical GC-MS Parameters for this compound (MTBC) Analysis

| Parameter | Description |

|---|---|

| Technique | Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICIMS) |

| Sample Pretreatment | Deproteinization, removal of precursors (e.g., tryptamine) via derivatization. |

| Derivatization | Trifluoroacetylation of the target analyte. |

| Internal Standard | Tetradeuterated MTBC and TBC are used for accurate quantification. |

| Application | Quantitative analysis in rat brain tissue. |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. While its application is well-established for a wide range of pharmaceuticals and biological molecules, its use specifically for this compound is less documented in scientific literature compared to HPLC and GC. However, the principles of CE make it a potentially valuable tool for β-carboline analysis, particularly for separating isomers or closely related alkaloids in clean sample matrices. Techniques like micellar electrokinetic chromatography (MEKC), a mode of CE, are adept at separating neutral and charged molecules and could be optimized for this compound research.

Spectrometric and Spectroscopic Characterization

Following chromatographic separation, spectrometric and spectroscopic techniques provide the definitive identification and structural characterization of this compound.

Mass Spectrometry (MS) is an indispensable tool for the identification of this compound. When coupled with a separation technique like HPLC or GC, it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of certainty in identification. Electrospray ionization (ESI) is a common soft ionization technique used for analyzing β-carbolines, as it typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation.

Tandem mass spectrometry (MS/MS or MSn) provides deeper structural insights. In this technique, a specific ion (e.g., the protonated molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. This fragmentation pattern serves as a structural fingerprint. Direct infusion ESI-ion trap-MSn (ESI-IT-MSn) has been used effectively in alkaloid profiling of plant extracts, aiding in the selective isolation of compounds like this compound. The fragmentation of this compound typically involves the loss of a methyl group or cleavages within the tetrahydro-β-carboline ring structure.

Table 3: Mass Spectrometric Data for this compound

| Ion | m/z (mass-to-charge ratio) | Method | Description | Source(s) |

|---|---|---|---|---|

| [M+H]⁺ | 187 | ESI-MS | Protonated molecular ion | |

| Fragment Ion | 172 | MS/MS | Loss of a methyl radical (CH₃) from the molecular ion | |

| Fragment Ion | 144 | MS/MS | Further fragmentation of the ring structure |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including this compound. While ¹H-NMR provides information about the protons in a molecule, ¹³C-NMR spectroscopy provides direct information about the carbon skeleton. Each non-equivalent carbon atom in the molecule produces a distinct signal in the ¹³C-NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the carbon's local electronic environment, which is influenced by hybridization (sp³, sp²) and proximity to electronegative atoms like nitrogen.

For a molecule like this compound (1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole), ¹³C-NMR allows for the assignment of each of its 12 unique carbon atoms. Aromatic carbons typically resonate in the downfield region (100-150 ppm), while the aliphatic sp³-hybridized carbons of the tetrahydro-pyridine ring and the methyl group appear in the upfield region of the spectrum. Detailed analysis, often aided by two-dimensional NMR techniques (like HSQC and HMBC), allows for the complete and unambiguous assignment of the entire molecular structure. For example, in the closely related compound 3S-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, the aliphatic carbons C-1, C-3, and C-4 were assigned chemical shifts of δC 40.5, 55.0, and 21.7, respectively.

Table 4: Representative ¹³C-NMR Chemical Shifts for a Tetrahydro-β-carboline Skeleton

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

|---|---|

| C1 | ~40-50 |

| C3 | ~40-50 |

| C4 | ~20-25 |

| C4a | ~105-110 |

| C4b | ~125-130 |

| C5 | ~118-120 |

| C6 | ~119-122 |

| C7 | ~120-123 |

| C8 | ~110-112 |

| C8a | ~135-138 |

| Methyl (on C1) | ~20-25 |

Note: Data are generalized from related tetrahydro-β-carboline structures and serve as an illustrative guide. Precise shifts can vary based on solvent and specific substitution.

UV Absorption and Fluorescence Detection

Fluorescence detection is a highly sensitive and selective method for the analysis of β-carboline alkaloids. nih.govjasco-global.com The rigid, planar structure of the β-carboline ring system typically results in significant native fluorescence. While the precise excitation and emission wavelengths for this compound are not specified in the available research, studies on similar compounds provide insight into the expected spectral range. For example, various 1,3-diaryl-β-carboline derivatives have been shown to display strong fluorescence emission in the range of 387–409 nm. acs.orgnih.gov The high sensitivity of fluorescence detection makes it particularly advantageous for identifying and quantifying trace amounts of these compounds in complex biological and environmental samples. nih.govjasco-global.com

Table 1: Spectroscopic Properties of Related β-Carboline Alkaloids

| Compound | UV Absorption Maxima (λmax) | Fluorescence Emission Maxima (nm) |

| 1,2,3,4-Tetrahydro-β-carboline | 221 nm caymanchem.com | Not specified |

| 1,3-Diaryl-β-carbolines | 272-337 nm acs.org | 387-409 nm acs.orgnih.gov |

| Harmane | 347 nm researchgate.net | Not specified |

| Harmaline (B1672942) | 375 nm researchgate.net | Not specified |

Quantitative Analysis and Trace Enrichment Methods

For the accurate measurement of this compound concentrations, particularly at low levels in complex samples, a combination of chromatographic separation and sensitive detection is typically employed. High-performance liquid chromatography (HPLC) coupled with fluorescence detection (HPLC-FLD) is a commonly utilized technique for the quantitative analysis of β-carbolines. nih.gov This method offers both high selectivity, due to the specific excitation and emission wavelengths of the analyte, and high sensitivity. jasco-global.com

Given the often low concentrations of this compound in biological and food matrices, a pre-analytical enrichment step is crucial for accurate quantification. nih.gov Solid-phase extraction (SPE) is a widely used technique for the isolation and pre-concentration of this compound and related compounds from various samples. nih.gov This method involves passing the sample through a solid sorbent that retains the analyte of interest, which can then be eluted with a small volume of a suitable solvent, thereby concentrating the analyte and removing interfering substances. The choice of sorbent material is critical for achieving high recovery and is dependent on the physicochemical properties of this compound and the sample matrix. For the analysis of the related compound, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, in food samples, a method utilizing strong cation-exchange columns for solid-phase extraction has been successfully applied. nih.gov

Table 2: Analytical Methods for the Analysis of this compound and Related Compounds

| Analytical Technique | Purpose | Key Advantages |

| UV-Vis Spectroscopy | Detection and characterization | Simple, provides structural information caymanchem.comresearchgate.net |

| Fluorescence Spectroscopy | Highly sensitive detection and quantification | High selectivity and sensitivity nih.govjasco-global.comacs.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures | Efficient separation of analytes nih.gov |

| Solid-Phase Extraction (SPE) | Sample cleanup and trace enrichment | Concentrates analyte, removes interferences nih.gov |

Future Directions and Emerging Research Areas for Tetrahydroharman

Development of Tetrahydroharman-Based Pharmaceutical Candidates

The unique structure of This compound (B600387) makes it a valuable scaffold for the development of new drug candidates aimed at treating a variety of conditions. smolecule.com Its β-carboline framework is a recurring motif in many natural and synthetic compounds with diverse biological activities, making it a focal point of medicinal chemistry. nih.gov

This compound and its derivatives are being actively investigated for their potential in treating a range of neurological and psychiatric conditions. researchgate.net Research indicates that THH may serve as a structural basis for developing new drugs for mood disorders, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netbenchchem.combenchchem.com The therapeutic potential stems from its neuroprotective effects and its ability to modulate crucial neurotransmitter systems. benchchem.comchemimpex.com

Key research findings highlight its influence on serotonin (B10506) and dopamine (B1211576) pathways, which are instrumental in mood regulation and neuronal health. smolecule.combenchchem.com Furthermore, its antioxidant properties, demonstrated by its capacity to scavenge free radicals, suggest a role in protecting cells from oxidative damage, a common factor in neurodegenerative conditions. smolecule.combenchchem.com In animal models, administration of THH has led to behavioral improvements related to anxiety and depression. benchchem.com The compound's structural similarity to known psychoactive substances makes it a promising candidate for further exploration in drug development for mental health. chemimpex.com Some studies also point to its potential as a novel analgesic and anesthetic by targeting sodium channels. nih.gov

Table 1: Investigated Neurological Applications of this compound

| Target Area | Investigated Effect | Supporting Evidence |

|---|---|---|

| Neurodegenerative Diseases | Potential neuroprotective effects; may be beneficial in Parkinson's and Alzheimer's disease. researchgate.netbenchchem.combenchchem.com | Acts as an antioxidant, scavenging free radicals and preventing cellular damage. benchchem.com |

| Mood Disorders | Influences mood regulation; potential treatment for depression and anxiety. benchchem.com | Modulates serotonin and dopamine receptors and pathways. smolecule.combenchchem.com |

| Anxiety | Anxiolytic properties observed. benchchem.com | Improvements in anxiety-related behaviors seen in animal models. benchchem.com |

| Pain Management | Potential as a novel analgesic and anesthetic. nih.gov | Explored for its effects on sodium channels involved in pain signaling. nih.gov |

This compound's formation in the body as a metabolite during alcohol consumption points to its potential application in treating alcohol-related disorders. smolecule.combenchchem.com Research suggests that THH may modulate the brain's response to alcohol, potentially offering therapeutic avenues for conditions linked to alcohol use. benchchem.com Specifically, it may help mitigate some of the negative mood effects, such as dysphoria, associated with alcohol intake by influencing neurotransmitter levels. benchchem.com This interaction with alcohol's effects on the brain is a significant area of ongoing research. benchchem.com

Preliminary research has identified potential cardiovascular benefits of this compound and structurally related compounds. One area of interest is its antiplatelet activity. mdpi.com Studies have shown that THH can inhibit platelet aggregation induced by various stimulants, a key process in thrombus formation. mdpi.com This effect is linked to its ability to interact with and modify the fluidity of platelet membranes. mdpi.com Additionally, a compound with a this compound structure, Elaeagnin, has been noted for its ability to optimize blood pressure, suggesting another possible avenue for cardiovascular applications. nih.gov

Advanced Mechanistic Studies of this compound's Actions

To fully harness the therapeutic potential of this compound, researchers are conducting advanced studies to elucidate its precise mechanisms of action at molecular, cellular, and systemic levels.

The biological activities of this compound are rooted in several molecular and cellular mechanisms. A primary mechanism is its action as a reversible inhibitor of monoamine oxidase A (MAO-A). benchchem.com By inhibiting this enzyme, THH prevents the breakdown of key neurotransmitters like serotonin and dopamine, leading to their increased availability in the brain. benchchem.com

Another significant mechanism is its antioxidant activity, where the molecule's structure enables it to donate electrons to neutralize damaging free radicals. benchchem.com This protects cells from oxidative stress, which is implicated in numerous diseases. benchchem.com

Furthermore, THH directly interacts with cell membranes. It has been shown to decrease membrane fluidity, which can, in turn, affect the function of embedded proteins like ion channels. mdpi.comcore.ac.uk This membrane interaction is dose-dependent and can counteract the fluidizing effects of other substances, such as local anesthetics. core.ac.uk The potency of this interaction is sensitive to the molecule's structure; modifications like hydroxylation or oxidation can significantly reduce its activity. mdpi.com

Table 2: Summary of this compound's Molecular and Cellular Mechanisms

| Mechanism | Description | Consequence |

|---|---|---|

| MAO-A Inhibition | Reversibly inhibits the monoamine oxidase A enzyme. benchchem.com | Increases levels of serotonin and dopamine in the brain. benchchem.com |

| Antioxidant Action | Donates electrons to neutralize free radicals. benchchem.com | Prevents cellular damage from oxidative stress. benchchem.com |

| Neurotransmitter Receptor Modulation | Interacts with and modulates serotonin and dopamine receptors. benchchem.com | Influences mood, neuronal health, and behavior. benchchem.com |

| Cell Membrane Interaction | Decreases the fluidity of lipid bilayers in cell membranes. mdpi.comcore.ac.uk | Affects the function of membrane-embedded proteins and can counteract the effects of other membrane-acting agents. core.ac.uk |

To understand the physiological effects of this compound, researchers utilize various in vivo studies, primarily in rodent models. nih.gov These animal models are essential for evaluating the compound's pharmacological activity and potential therapeutic efficacy before any consideration for human trials. science.gov For instance, diabetic mice have been used to test the hypoglycemic activity of related β-carboline derivatives. researchgate.net In studies related to neurological disorders, rodent models have demonstrated THH's ability to produce anxiolytic and antidepressant-like effects. benchchem.com Plant extracts containing this compound have been tested in various animal models, including mice, to assess their pharmacological properties. nih.govresearchgate.net These in vivo investigations are crucial for bridging the gap between molecular mechanisms and clinical applications. science.gov

Biosynthetic Pathway Elucidation and Metabolic Engineering